

Application Notes and Protocols for Streptolysin O in Drug Delivery Systems

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Compound of Interest		
Compound Name:	Streptolysin O	
Cat. No.:	B1611045	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptolysin O (SLO) is a pore-forming toxin produced by most strains of Group A Streptococcus. As a member of the cholesterol-dependent cytolysin family, SLO binds to cholesterol in the plasma membrane of mammalian cells, oligomerizes, and forms large transmembrane pores. This unique property can be harnessed to transiently and reversibly permeabilize cell membranes, enabling the delivery of a wide range of macromolecules into the cytosol that would otherwise be membrane-impermeable. These application notes provide an overview of the use of SLO in drug delivery systems, quantitative data on its efficiency, and detailed protocols for its application in protein, siRNA, and CRISPR/Cas9 RNP delivery, as well as its potential in cancer therapy.

Principle of Streptolysin O-Mediated Delivery

The mechanism of SLO-mediated delivery involves a multi-step process. SLO monomers bind to cholesterol in the cell membrane. Subsequently, these monomers oligomerize to form arcand ring-shaped structures that insert into the lipid bilayer, creating pores with a diameter of up to 30 nm.[1] This pore formation is transient and, at sublethal concentrations of SLO, the cell membrane can reseal, a process facilitated by the presence of calcium ions.[2] This reversible permeabilization allows for the introduction of various therapeutic and research molecules directly into the cytoplasm, bypassing the endocytic pathway which often leads to lysosomal degradation of the cargo.



Quantitative Data on Streptolysin O-Mediated Delivery

The efficiency of SLO-mediated delivery and its impact on cell viability are crucial parameters. The optimal SLO concentration is highly dependent on the cell type and density and must be empirically determined. Below is a summary of quantitative data from various studies.



Cell Type	Delivered Molecule	SLO Concentrati on	Delivery Efficiency	Cell Viability	Reference
Human Myeloma Cell Lines (JIM-3, H929, RPMI8226, U266)	siRNA	Optimized	>80% transfection	>90%	[3]
Human T-cell leukemia (THP-1)	Propidium Iodide	20 ng/mL	~80% permeabilizati on	~50% resealed after 1h	[3]
Human Colorectal Carcinoma (HCT116)	40 kDa Dextran-FITC	100-200 U/mL	>50% permeabilizati on	>90%	[2]
Various Adherent and Non-adherent cells	FITC-labeled Albumin (~66.5 kDa)	Titrated	10 ⁵ - 10 ⁶ molecules/cel	High (not quantified)	[4]
Human Embryonic Kidney (HEK 293T)	Adenovirus encoding SLO gene	10 MOI	N/A (gene expression)	Significant cell death	[5]
Human Cervical Cancer (in nude mice)	Adenovirus encoding SLO gene	Injected into tumor	29.3% of control tumor size after 21 days	N/A (in vivo)	[4]

Experimental Protocols

Protocol 1: Reversible Permeabilization for Cytosolic Protein Delivery



This protocol describes a general method for the delivery of proteins into the cytosol of mammalian cells using SLO.

Materials:

- Streptolysin O (lyophilized powder)
- Dulbecco's Phosphate-Buffered Saline without Ca²⁺/Mg²⁺ (DPBS)
- · Complete cell culture medium
- Protein cargo of interest (fluorescently labeled for visualization)
- Propidium Iodide (PI) or Trypan Blue for viability assessment
- Adherent or suspension cells

Procedure:

- SLO Reconstitution and Activation:
 - Reconstitute lyophilized SLO in sterile DPBS to a stock concentration of 25,000-50,000
 U/mL.
 - Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
 - Prior to use, activate SLO by incubating with 2 mM DTT for 30 minutes at 37°C.
- Cell Preparation:
 - For adherent cells, plate them to reach 70-80% confluency on the day of the experiment.
 - For suspension cells, harvest and wash the cells, resuspending them in DPBS.
- SLO Titration (Crucial Step):
 - Prepare a series of SLO dilutions in DPBS (e.g., 0, 25, 50, 100, 150, 200 U/mL).
 - Wash the cells three times with DPBS.



- Incubate the cells with the different SLO concentrations for 10-15 minutes at 37°C.
- Assess permeabilization by adding a fluorescently labeled, membrane-impermeant molecule (e.g., FITC-Dextran) and cell viability using PI staining.
- Determine the optimal SLO concentration that gives the highest permeabilization with minimal cell death (<10%).[2]
- Protein Delivery:
 - Prepare the protein cargo in DPBS at the desired final concentration.
 - Wash the cells three times with DPBS.
 - Incubate the cells with the optimized concentration of activated SLO and the protein cargo for 10-15 minutes at 37°C.
- Membrane Resealing and Cell Recovery:
 - Gently remove the SLO/protein solution.
 - Wash the cells three times with complete cell culture medium containing Ca²⁺.
 - Incubate the cells in complete medium for at least 1-2 hours at 37°C to allow for membrane resealing.
- Analysis:
 - Assess the delivery efficiency by fluorescence microscopy or flow cytometry if the protein is labeled.
 - Confirm cell viability using a suitable assay (e.g., MTT assay, live/dead staining).

Protocol 2: Delivery of siRNA into Hard-to-Transfect Cells

This protocol is adapted for the delivery of siRNA into cell lines that are refractory to standard transfection methods, such as myeloma cells.[3]



Materials:

- As in Protocol 1
- siRNA duplex (targeting gene of interest and non-silencing control)

Procedure:

- Follow steps 1-3 from Protocol 1 to determine the optimal SLO concentration for the specific cell type.
- siRNA Delivery:
 - Prepare a solution of siRNA in DPBS at the desired final concentration (e.g., 100-200 nM).
 - Wash the cells three times with DPBS.
 - Incubate the cells with the optimized concentration of activated SLO and the siRNA for 15 minutes at 37°C.
- Membrane Resealing and Cell Culture:
 - Gently wash the cells three times with complete cell culture medium.
 - Culture the cells for 24-72 hours to allow for gene silencing.
- Analysis:
 - Assess the knockdown of the target gene by qRT-PCR or Western blotting.
 - Monitor cell viability at different time points post-transfection.

Protocol 3: Proposed Protocol for Delivery of CRISPR/Cas9 Ribonucleoprotein (RNP)

This proposed protocol combines the principles of SLO-mediated delivery with the requirements for functional Cas9 RNP delivery.



Materials:

- As in Protocol 1
- Purified Cas9 protein
- Synthetic single guide RNA (sgRNA)
- Nuclease-free water and buffers

Procedure:

- RNP Complex Formation:
 - Incubate purified Cas9 protein with the sgRNA at a 1:1.2 molar ratio in nuclease-free buffer for 15-20 minutes at room temperature to form the RNP complex.
- Follow steps 1-3 from Protocol 1 to determine the optimal SLO concentration.
- RNP Delivery:
 - Prepare the pre-formed Cas9 RNP complex in DPBS at the desired final concentration.
 - Wash the cells three times with DPBS.
 - Incubate the cells with the optimized concentration of activated SLO and the Cas9 RNP for 15 minutes at 37°C.
- Membrane Resealing and Cell Culture:
 - Gently wash the cells three times with complete cell culture medium.
 - Culture the cells for 48-72 hours to allow for gene editing to occur.
- Analysis:
 - Harvest genomic DNA and analyze the target locus for insertions/deletions (indels) using a mismatch cleavage assay (e.g., T7E1) or sequencing.



· Assess cell viability.

Protocol 4: Suicide Gene Therapy using Adenovirusmediated SLO Gene Delivery

This protocol is based on a study demonstrating the use of the SLO gene itself as a cytotoxic agent for cancer therapy.[4][5]

Materials:

- Recombinant adenovirus expressing the Streptolysin O gene (Ad-SLO).
- Cancer cell line of interest (e.g., HeLa, A549).
- · Cell culture reagents.
- (For in vivo) Tumor-bearing animal model (e.g., nude mice with xenografts).

Procedure (In Vitro):

- Plate cancer cells and allow them to adhere.
- Infect the cells with Ad-SLO at various multiplicities of infection (MOI).
- Monitor the cells for signs of cytotoxicity, such as membrane blebbing, detachment, and cell death.
- Quantify cell death at different time points (e.g., 12, 24, 48 hours) using LDH release assays or propidium iodide staining followed by flow cytometry.

Procedure (In Vivo):

- Establish tumors in an appropriate animal model.
- Once tumors reach a palpable size, directly inject Ad-SLO into the tumor.
- Monitor tumor size over time compared to control groups (e.g., PBS or control virus injection).

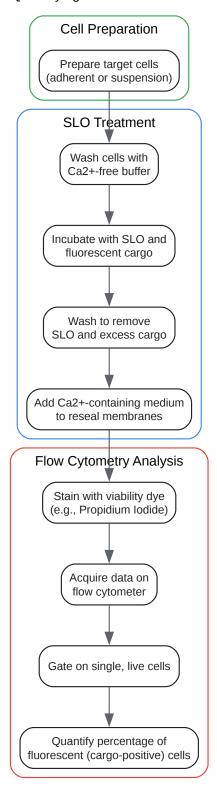


• At the end of the study, tumors can be excised for histological analysis.

Visualizations

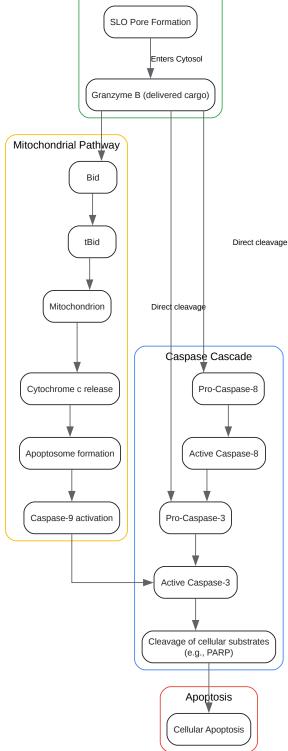


Workflow for Quantifying SLO-mediated Delivery Efficiency



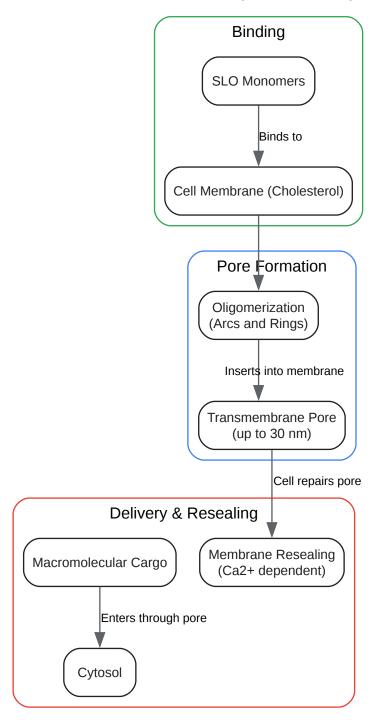


Example Signaling Pathway: Granzyme B-Induced Apoptosis SLO-Mediated Delivery SLO Pore Formation





Mechanism of SLO-Mediated Cytosolic Delivery



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